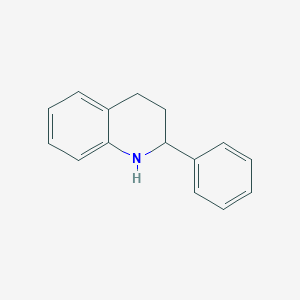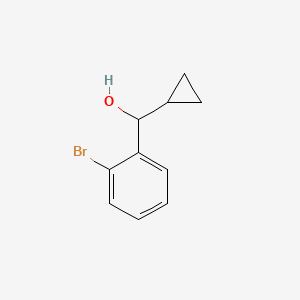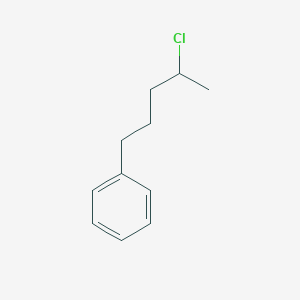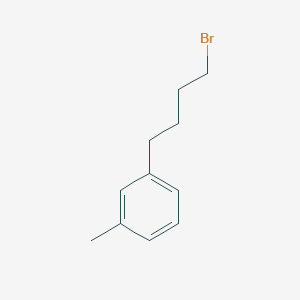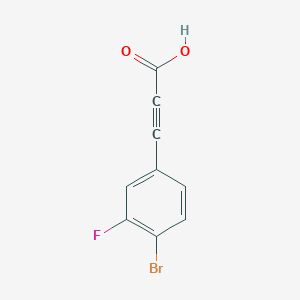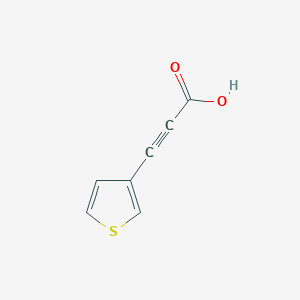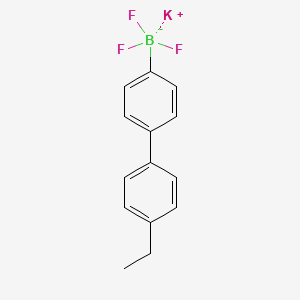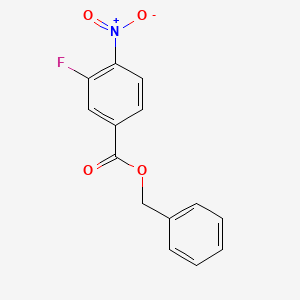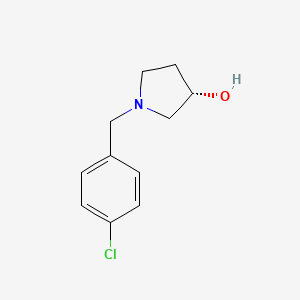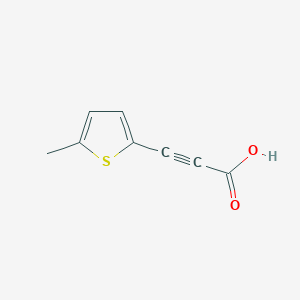
(5-Methyl-thiophen-2-YL)-propynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-thiophen-2-YL)-propynoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound features a prop-2-ynoic acid group attached to the 5-position of a methyl-substituted thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-thiophen-2-YL)-propynoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-methylthiophene, which is commercially available or can be synthesized from thiophene through methylation.
Bromination: The 5-methylthiophene undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromo-5-methylthiophene.
Sonogashira Coupling: The 2-bromo-5-methylthiophene is then subjected to a Sonogashira coupling reaction with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst to form 3-(5-methylthiophen-2-yl)prop-2-yn-1-ol.
Oxidation: The final step involves the oxidation of the alcohol group to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide, yielding this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the conditions and reagents used.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
(5-Methyl-thiophen-2-YL)-propynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (5-Methyl-thiophen-2-YL)-propynoic acid depends on its specific application and the biological or chemical context in which it is used. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development.
Comparación Con Compuestos Similares
- 3-(4-Methylthiophen-2-yl)prop-2-ynoic acid
- 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde
Comparison:
- Structural Differences: The position of the methyl group and the nature of the substituents on the thiophene ring can significantly influence the compound’s reactivity and properties.
- Unique Features: (5-Methyl-thiophen-2-YL)-propynoic acid’s unique combination of a thiophene ring and a prop-2-ynoic acid group makes it particularly versatile for various chemical transformations and applications.
Propiedades
IUPAC Name |
3-(5-methylthiophen-2-yl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-3H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMRSCHSYOCVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
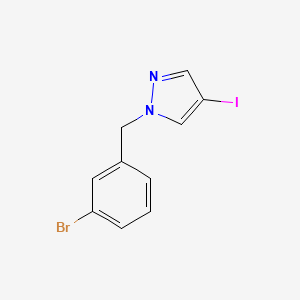
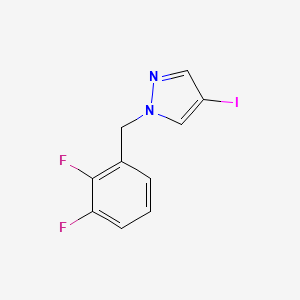
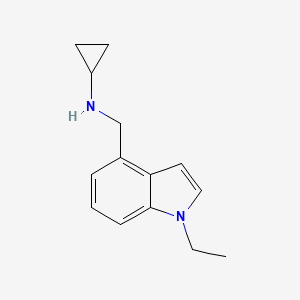
![N-[(1-methyl-1H-indol-4-yl)methyl]cyclopropanamine](/img/structure/B7893659.png)
